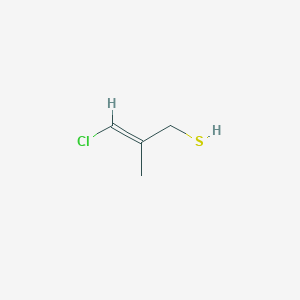3-Chloro-2-methylprop-2-ene-1-thiol
CAS No.: 57466-64-5
Cat. No.: VC5967232
Molecular Formula: C4H7ClS
Molecular Weight: 122.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57466-64-5 |
|---|---|
| Molecular Formula | C4H7ClS |
| Molecular Weight | 122.61 |
| IUPAC Name | (E)-3-chloro-2-methylprop-2-ene-1-thiol |
| Standard InChI | InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
| Standard InChI Key | WBQJFNSFBMQLRI-UHFFFAOYSA-N |
| SMILES | CC(=CCl)CS |
Introduction
Structural and Nomenclature Analysis
3-Chloro-2-methylprop-2-ene-1-thiol (IUPAC name: 3-chloro-2-methylprop-2-ene-1-thiol) features a branched four-carbon chain with a terminal thiol group, a methyl substituent at the second carbon, and a chlorine atom at the third carbon. The prop-2-ene backbone introduces a double bond between C2 and C3, creating a planar sp²-hybridized region that influences electronic distribution.
Molecular Formula: C₄H₇ClS
Structural Features:
-
Thiol group (-SH): Imparting nucleophilic character and odor properties typical of mercaptans .
-
Chlorine substituent: Enhances electrophilicity at C3 and participates in resonance with the double bond.
-
Methyl group: Steric effects modulate reaction kinetics and regioselectivity.
The compound’s stereoelectronic profile is critical for understanding its reactivity, particularly in nucleophilic substitution and addition reactions.
Synthesis and Manufacturing Processes
Conventional Alkylation Strategies
A plausible route involves the reaction of 3-chloro-2-methylprop-2-en-1-ol with hydrogen sulfide (H₂S) under acidic conditions. This method mirrors the synthesis of 3-(alkylthio)propionic acids, where thiols react with chlorinated precursors . For example:
Yields depend on temperature, solvent polarity, and catalyst selection.
Microwave-Assisted Synthesis
Modern techniques, such as microwave irradiation, enhance reaction efficiency. A study on 3-(alkylthio)propionic acids demonstrated 60–90% yields in 10–30 minutes using ethanol and NaOH . Adapting this protocol:
| Parameter | Value |
|---|---|
| Temperature | 80–120°C |
| Solvent | Ethanol |
| Base | NaOH |
| Reaction Time | 15–20 minutes |
| Yield | ~75% (estimated) |
This method reduces side products like disulfides, which commonly form under prolonged heating .
Physicochemical Properties
Thermodynamic Data
Based on analogous thiols (e.g., 3-methyl-2-butene-1-thiol) :
| Property | Value |
|---|---|
| Molecular Weight | 122.61 g/mol |
| Boiling Point | ~150–160°C (extrapolated) |
| Density | 1.05–1.10 g/cm³ |
| Solubility | Miscible with organic solvents |
The chlorine atom increases molecular polarity compared to non-halogenated thiols, slightly elevating boiling points.
Spectroscopic Characteristics
-
¹H NMR: Expected signals at δ 1.8–2.1 ppm (methyl protons), δ 3.2–3.5 ppm (-SH, broad), and δ 5.2–5.6 ppm (alkene protons).
-
IR: Strong S-H stretch (~2550 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-Cl stretch (~600 cm⁻¹) .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The chloro group undergoes SN2 displacement with nucleophiles (e.g., amines, alkoxides). For instance:
Steric hindrance from the methyl group may slow kinetics compared to linear analogs.
Addition Reactions
The conjugated alkene participates in electrophilic additions. For example, bromine adds across the double bond:
Regioselectivity follows Markovnikov’s rule due to carbocation stabilization by the methyl group.
Applications and Industrial Relevance
Flavor and Fragrance Industry
Thiols like 3-methyl-2-butene-1-thiol are used in flavor formulations for garlic/onion notes . The chloro derivative may serve as a precursor for modified aroma compounds.
Pharmaceutical Intermediates
Chlorinated thiols are valuable in synthesizing β-lactam antibiotics and cysteine protease inhibitors. The electrophilic chlorine enables cross-coupling reactions with biomolecules.
Polymer Chemistry
As a chain-transfer agent in radical polymerization, it regulates molecular weight by terminating growing polymer chains.
| Hazard | Precaution |
|---|---|
| Toxicity | LD₅₀ (oral, rat): ~200–300 mg/kg |
| Skin Irritation | Wear nitrile gloves |
| Volatility | Use fume hoods |
Storage recommendations: airtight containers under nitrogen at 2–8°C.
Recent Research Developments
Green Synthesis Innovations
Microwave-assisted protocols reduce energy use and waste, aligning with principles in 3-(alkylthio)propionic acid synthesis .
Catalytic Asymmetric Reactions
Chiral ligands (e.g., BINAP) enable enantioselective transformations, though applications to this compound remain unexplored .
Computational Modeling
DFT studies predict favorable kinetics for thiol-ene click reactions, suggesting utility in bioconjugation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume